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Compound of Interest

7-Bromobenzo|c]

[1,2,5]thiadiazole-4-carbaldehyde

cat. No.: B1375072

Compound Name:

An In-depth Technical Guide to the Synthesis and Predicted Crystal Structure of 7-
Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde

Abstract

7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde is a vital heterocyclic building block in the
development of advanced organic electronic materials and potential therapeutic agents. Its
unique electronic properties, stemming from the electron-deficient benzothiadiazole core
combined with the versatile reactivity of its bromine and aldehyde functional groups, make it a
molecule of significant interest. While its synthesis and spectroscopic characteristics are
established, a definitive single-crystal X-ray structure has not yet been reported in the public
domain. This technical guide provides a comprehensive overview of the molecule's known
synthesis and properties. Furthermore, it presents a predictive analysis of its crystal structure
and supramolecular assembly, drawing upon established principles of crystal engineering and
comparative analysis of closely related, structurally characterized compounds. We hypothesize
that the crystal packing is dominated by a combination of halogen bonding, weak hydrogen
bonding, and 1t-1t stacking, and we propose an experimental workflow for the definitive
determination of its solid-state structure.

Introduction: The Benzothiadiazole Core In
Functional Molecules
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The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in modern materials science and
medicinal chemistry. Characterized by a benzene ring fused to a 1,2,5-thiadiazole ring, the BTD
unit is a powerful electron acceptor.[4] This intrinsic electron deficiency, which arises from the
electronegative nitrogen and sulfur atoms in the heterocyclic ring, allows for the creation of
molecules with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[4] This
property is critical for applications in organic electronics, including organic photovoltaics
(OPVs), organic light-emitting diodes (OLEDSs), and organic field-effect transistors (OFETS),
where BTD derivatives often serve as the acceptor component in donor-acceptor systems.[5]

The functionalization of the BTD core allows for the fine-tuning of its electronic, optical, and
solid-state properties. Halogenation, particularly bromination, is a key strategic choice for two
primary reasons:

o Electronic Perturbation: The electron-withdrawing nature of bromine further lowers the
energy levels of the BTD core, influencing the material's band gap and light-absorption
characteristics.[2]

» Synthetic Handle: The bromine atom serves as a versatile leaving group for carbon-carbon
bond-forming cross-coupling reactions (e.g., Suzuki, Stille), enabling the construction of
complex 1t-conjugated systems.[2]

The introduction of a carbaldehyde (formyl) group provides an additional reactive site for
condensation reactions, allowing for the extension of the molecular framework or attachment to
other substrates. The title compound, 7-Bromobenzolc][1][2][3]thiadiazole-4-carbaldehyde, thus
represents a highly valuable bifunctional intermediate, primed for the synthesis of advanced
functional materials. Understanding its solid-state packing is crucial, as intermolecular
interactions dictate bulk properties such as charge mobility, solubility, and thermal stability.

Synthesis and Spectroscopic Characterization

The molecular structure of 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde is confirmed
through various spectroscopic methods, and its synthesis can be achieved via established
protocols.

Molecular and Physical Properties
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The compound presents as a slightly yellow crystalline powder with a melting point reported in
the range of 185-194°C, indicating substantial intermolecular forces in the solid state.[2][6]

Property Value Source(s)
Molecular Formula C7H3BrN20S [3]
Molecular Weight 243.08 g/mol [3]

Slightly yellow crystalline
Appearance [2]

powder
Melting Point 185-186 °C [6]
Purity >98% (by NMR) [2]

Synthesis Protocol

A reliable method for the synthesis of the title compound involves the hydrolysis of the
corresponding dibromomethyl precursor. The causality behind this choice is the relative ease of
installing the aldehyde functionality from a more stable intermediate.

Protocol: Synthesis from 4-bromo-7-(dibromomethyl)benzo[c][1][2][3]thiadiazole[6]

 Dissolution: Dissolve 4-bromo-7-(dibromomethyl)benzo[c][1][2][3]thiadiazole (0.67 mmol) in
acetonitrile (8 mL) in a round-bottom flask equipped with a reflux condenser.

o Reagent Addition: To the stirred solution, add an aqueous solution of silver nitrate (AgNO3)
(2.68 mmol in 1.7 mL of water). The use of AgNOs facilitates the hydrolysis by coordination
to the bromine atoms, promoting their departure.

o Reaction: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction by thin-
layer chromatography (TLC) until the starting material is consumed.

o Workup: Cool the reaction mixture to room temperature. A precipitate of silver bromide
(AgBr) will have formed. Filter the mixture to remove the solid precipitate.

o Extraction: Transfer the filtrate to a separatory funnel and extract with dichloromethane (3 x
20 mL).
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e Washing & Drying: Combine the organic layers, wash with saturated brine (1 x 25 mL), and
dry over anhydrous magnesium sulfate (MgSQa).

« |solation: Filter off the drying agent and remove the solvent by rotary evaporation to yield 7-
Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde as a white or slightly yellow solid (typical
yield >90%).

Spectroscopic Data

The identity and purity of the synthesized compound are confirmed by the following
spectroscopic data:

e 'H NMR (400 MHz, CDCIs): 6 10.71 (s, 1H, -CHO), 8.09-8.03 (m, 2H, Ar-H). The downfield
shift of the aldehyde proton is characteristic and due to the strong deshielding effect of the
carbonyl group and the electron-deficient aromatic system.[3][6]

e 13C NMR (100 MHz, CDCls): 6 188.0, 153.8, 152.1, 131.9, 131.5, 126.7, 121.7.[6]

e IR (KBr, cm1): 1702 (C=0 stretch), 1526, 1268, 1102, 937, 879. The strong absorption at
1702 cm~1 is definitive for the aldehyde carbonyl group.[6]

o« HRMS (FAB+): m/z calculated for C7Hs7°BrN20S [M]* 241.9149, found 241.9149.[6]

Predictive Analysis of the Crystal Structure

As of this writing, a solved crystal structure for 7-Bromobenzo[c][1][2][3]thiadiazole-4-
carbaldehyde is not available in the Cambridge Crystallographic Data Centre (CCDC) or peer-
reviewed literature. However, based on the functional groups present, we can construct a
robust hypothesis regarding the key intermolecular interactions that govern its supramolecular
assembly.

Principal Intermolecular Synthons

The crystal packing will be a result of a delicate balance between several competing non-
covalent interactions. The most influential of these are predicted to be:

e Halogen Bonding (XB): The bromine atom at the 7-position is a prime candidate for forming
halogen bonds. Due to the electron-withdrawing nature of the BTD ring, the bromine atom
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possesses a region of positive electrostatic potential (a o-hole) along the C-Br bond axis.
This enables it to act as a halogen bond donor, interacting favorably with Lewis basic sites
on adjacent molecules, such as the nitrogen atoms of the thiadiazole ring (Br---N) or
potentially the sulfur atom (Br---S). This interaction is often highly directional and can be a
dominant force in the crystal packing of brominated heterocycles.

o Weak Hydrogen Bonding: The aldehyde proton and the two aromatic protons are capable of
acting as donors for weak C-H:--O and C-H---N hydrogen bonds. The most likely acceptor is
the aldehyde oxygen atom, which is the most electronegative site in the molecule. These
interactions, while weaker than conventional hydrogen bonds, are numerous and collectively
play a significant role in stabilizing the crystal lattice.

 T11-Tt Stacking: The planar, electron-deficient BTD ring system is expected to form offset or
slipped-stacking arrangements. This type of interaction is common for extended aromatic
systems and is crucial for facilitating charge transport in organic semiconductor materials.

o Chalcogen Bonding: The sulfur atom in the thiadiazole ring can also participate in chalcogen
bonding, acting as an electrophilic center that interacts with nucleophiles like the nitrogen or
oxygen atoms of neighboring molecules (S---N or S---O).

Hypothetical Supramolecular Assembly

We predict that the dominant interactions will form a layered or herringbone-type structure. A
plausible motif involves chains or ribbons of molecules linked by head-to-tail Br---N halogen
bonds and C-H---O hydrogen bonds. These ribbons would then pack into layers stabilized by Tt-
1T stacking interactions between the BTD cores of adjacent ribbons.

Molecule A Molecule B Molecule C

7-Br-BTD-4-CHO ||~ =+ -+ P S0 | 7-Br-BTD-4-CHO | —=-- = e 2L 20 -| 7-Br-BTD-4-CHO
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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